Neotuberostemonine

Antitussive Cough Reflex Pathway Respiratory Safety

Neotuberostemonine is the superior stereoisomer for antitussive screening: it acts peripherally without CNS depression, unlike croomine. Its 48 phase I metabolites (vs. 23 for tuberostemonine) and dose-dependent M2 macrophage polarization suppression (1–100 µM) make it essential for fibrosis research. As the major bioactive alkaloid in Stemona tuberosa, its HPLC ≥98% purity analytical standard ensures reliable QC of Baibu products.

Molecular Formula C22H33NO4
Molecular Weight 375.5 g/mol
CAS No. 143120-46-1
Cat. No. B189803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeotuberostemonine
CAS143120-46-1
SynonymsNeotuberostemonine
Molecular FormulaC22H33NO4
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
InChIInChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1
InChIKeyGYOGHROCTSEKDY-UEIGSNQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Neotuberostemonine (CAS 143120-46-1) for Antitussive and Antifibrotic Research: Procurement Baseline


Neotuberostemonine is a pyrrole[1,2-a]azepine-type alkaloid primarily isolated from the roots of *Stemona tuberosa* Lour. (Baibu), a traditional Chinese antitussive medicinal herb [1]. It belongs to the tuberostemonine-type stereoisomer family and is recognized as one of the major bioactive constituents contributing to the plant's pharmacological effects . The compound's molecular formula is C22H33NO4 with a molecular weight of 375.5 g/mol . Unlike other Stemona alkaloids, neotuberostemonine exhibits both antitussive activity via peripheral cough reflex modulation and antifibrotic activity through suppression of macrophage M2 polarization and TGF-β signaling, making it a key reference standard for pharmacological studies in respiratory diseases [2].

Why Tuberostemonine Alkaloid Class Substitution Is Not Advisable for Neotuberostemonine Research


In-class substitution among tuberostemonine-type stereoisomers is scientifically inadvisable due to documented divergent pharmacological properties, metabolic fates, and absorption profiles. Neotuberostemonine and tuberostemonine, despite being stereoisomers, exhibit markedly different antitussive potencies, oral activity retention, and metabolite generation profiles in vivo . Notably, neotuberostemonine demonstrates superior metabolic generation (48 phase I metabolites) compared to its stereoisomer tuberostemonine (23 phase I metabolites), which correlates with their distinct pharmacological efficacies [1]. Furthermore, the compound's documented dual activity—peripheral antitussive action without central respiratory depression combined with specific antifibrotic effects through M2 macrophage polarization suppression—represents a specific pharmacological fingerprint that cannot be assumed for other class members [2]. The following quantitative evidence establishes the specific differentiation dimensions that justify compound-specific selection.

Neotuberostemonine (CAS 143120-46-1) Quantitative Differentiation Evidence Against Comparators


Peripheral Antitussive Action Without Central Respiratory Depression vs. Croomine

Neotuberostemonine acts exclusively on the peripheral cough reflex pathway, whereas croomine acts on central sites and demonstrates central respiratory depressant effects [1]. In electrical stimulation of the superior laryngeal nerve in guinea pigs, neotuberostemonine showed peripheral action without observable respiratory depression, while croomine produced central respiratory depression [1]. This mechanistic distinction is critical for safety profile differentiation.

Antitussive Cough Reflex Pathway Respiratory Safety

Oral Antitussive Activity Retention vs. Tuberostemonine H (Alkaloid 3)

Neotuberostemonine retains some oral antitussive activity, though reduced relative to intraperitoneal administration, whereas its stereoisomer tuberostemonine H (Alkaloid 3) exhibits no oral antitussive activity whatsoever . After intraperitoneal administration, all three alkaloids (neotuberostemonine, tuberostemonine, and tuberostemonine H) showed dose-dependent inhibition of citric acid-induced cough in guinea pigs . However, following oral administration, tuberostemonine H demonstrated no oral activity, while neotuberostemonine retained measurable oral efficacy .

Oral Bioavailability Antitussive In Vivo Efficacy

Pulmonary Fibrosis Protection via M2 Macrophage Polarization Suppression in Bleomycin-Induced Mice

Neotuberostemonine demonstrates specific antifibrotic activity through suppression of M2 macrophage polarization, a mechanism not documented for many other Stemona alkaloids [1]. In a bleomycin-induced pulmonary fibrosis mouse model, oral administration of neotuberostemonine at 20 and 40 mg/kg significantly ameliorated lung histopathological changes and decreased inflammatory cell counts in bronchoalveolar lavage fluid [1]. In vitro, neotuberostemonine reduced arginase-1 (M2 marker) expression in a dose-dependent manner (1, 10, 100 µM), while down-regulating iNOS (M1 marker) expression only at 100 µM, indicating selective M2 suppression [1].

Pulmonary Fibrosis Macrophage Polarization Antifibrotic

Pharmacokinetic Profile: Oral Cmax and AUC Values in Rats

Quantitative pharmacokinetic parameters for pure neotuberostemonine after oral administration have been established, enabling dose-response correlation for in vivo studies [1]. After oral administration of 20 mg/kg in rats, Cmax was 11.37 ng/mL and AUC0-∞ was 17.68 ng·h/mL. At 40 mg/kg, Cmax increased to 137.6 ng/mL and AUC0-∞ to 167.4 ng·h/mL. The elimination half-life (t1/2) was 2.28 h at 20 mg/kg and 3.04 h at 40 mg/kg [1]. The absolute oral bioavailability was determined to be less than 2% [2].

Pharmacokinetics Oral Absorption Bioavailability

Metabolic Fate Divergence: 48 Phase I Metabolites vs. Tuberostemonine's 23

Neotuberostemonine generates substantially more phase I metabolites (48 total) compared to its stereoisomer tuberostemonine (23 total), reflecting divergent in vivo disposition that correlates with their different pharmacological efficacies [1]. Neotuberostemonine produced 3 hydrolyzed, 14 hydroxylated, 20 monohydrolyzed+hydroxylated, and 10 dihydrolyzed+hydroxylated metabolites. Tuberostemonine produced only 3 hydrolyzed, 7 hydroxylated, 9 monohydrolyzed+hydroxylated, and 3 dihydrolyzed+hydroxylated metabolites [1].

Drug Metabolism Stereoisomer Comparison Metabolic Stability

Neotuberostemonine (CAS 143120-46-1) Recommended Research and Procurement Application Scenarios


Peripherally-Acting Antitussive Drug Discovery with Reduced CNS Side Effect Liability

Neotuberostemonine is optimally suited as a lead compound or reference standard for developing antitussive agents that act exclusively on the peripheral cough reflex pathway. Unlike croomine, which demonstrates central respiratory depressant effects [1], neotuberostemonine provides a peripherally-acting pharmacological profile without observable CNS depression in guinea pig models. This makes it valuable for screening campaigns targeting cough suppression with minimized sedation or respiratory depression risk.

Pulmonary Fibrosis Research Focusing on Macrophage M2 Polarization Mechanisms

Neotuberostemonine serves as a validated tool compound for investigating antifibrotic mechanisms centered on M2 macrophage polarization suppression. Its documented ability to dose-dependently reduce arginase-1 (M2 marker) expression at 1-100 µM in vitro, while down-regulating iNOS (M1 marker) only at 100 µM [2], enables specific interrogation of M2-selective pathways in fibrosis models. At 20-40 mg/kg oral dosing in mice, it significantly ameliorates bleomycin-induced pulmonary fibrosis [2], providing a robust in vivo reference point.

Stereoisomer-Specific Metabolism Studies and Analytical Method Development

Neotuberostemonine's distinct metabolic profile (48 phase I metabolites) relative to its stereoisomer tuberostemonine (23 phase I metabolites) [3] makes it an ideal candidate for studies investigating how subtle stereochemical differences influence in vivo disposition. Researchers developing analytical methods for Stemona alkaloids can use this compound as a reference standard to differentiate metabolic signatures of stereoisomers in biological matrices, with established PK parameters (Cmax: 11.37 ng/mL at 20 mg/kg; t1/2: 2.28-3.04 h) [4] available for method validation.

Quality Control Reference Standard for Stemona tuberosa Botanical Products

Neotuberostemonine is recognized as one of the major bioactive alkaloids in *Stemona tuberosa* [5] and is commercially available at HPLC ≥98% purity as an analytical standard . It serves as a critical reference marker for quality control of Baibu-containing herbal products, where variations in chemical profiles among herb samples create challenges in ensuring consistent potency [5]. Its established HPLC-UV and UPLC-MS/MS detection parameters [4] support its use in quantification assays.

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